6-Azabenzo(a)pyrene
Overview
Description
6-Azabenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) that contains a nitrogen atom within its structure. This compound is of significant interest due to its environmental and toxicological properties. It is structurally related to benzo(a)pyrene, a well-known carcinogen, but with the addition of a nitrogen atom, which can influence its chemical behavior and biological activity .
Preparation Methods
The synthesis of 6-Azabenzo(a)pyrene typically involves multi-step organic reactions. One common method includes the cyclization of biphenyl intermediates, which are then subjected to various reaction conditions to form the desired pyrene structure . Industrial production methods often utilize high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for the purification and analysis of the compound .
Chemical Reactions Analysis
6-Azabenzo(a)pyrene undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert nitro derivatives of this compound to their corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions include epoxides, dihydrodiols, and substituted derivatives .
Scientific Research Applications
6-Azabenzo(a)pyrene has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Azabenzo(a)pyrene involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as epoxides and dihydrodiols . These intermediates can bind to DNA, leading to mutations and potentially causing cancer . The molecular targets include DNA and various cellular proteins involved in the regulation of cell growth and apoptosis .
Comparison with Similar Compounds
6-Azabenzo(a)pyrene is similar to other PAHs, such as benzo(a)pyrene and nitrobenzo(a)pyrene . the presence of a nitrogen atom in its structure makes it unique, as it can influence its chemical reactivity and biological activity . Similar compounds include:
Benzo(a)pyrene: A well-known carcinogen with a similar structure but without the nitrogen atom.
Nitrobenzo(a)pyrene: Contains a nitro group, which can be reduced to an amine.
Dibenzopyrene: Another PAH with a different ring structure but similar properties.
Properties
IUPAC Name |
8-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N/c1-2-7-16-14(6-1)15-10-8-12-4-3-5-13-9-11-17(20-16)19(15)18(12)13/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJSQHIKRZBLKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=N2)C=CC5=CC=CC(=C54)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601031256 | |
Record name | 6-Azabenzo(a)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24930-41-4, 109489-32-9 | |
Record name | 6-Azabenzo(a)pyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024930414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azabenzopyrene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109489329 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Azabenzo(a)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601031256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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